molecular formula C9H5Br2NO B13429269 4-(2,2-Dibromoacetyl)benzonitrile

4-(2,2-Dibromoacetyl)benzonitrile

Cat. No.: B13429269
M. Wt: 302.95 g/mol
InChI Key: FAAUFCFIFBFMRL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dibromoacetyl)benzonitrile typically involves the bromination of acetylbenzonitrile. The reaction conditions often include the use of bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is carried out under controlled temperatures to ensure the selective bromination of the acetyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using industrial-grade reagents and solvents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dibromoacetyl)benzonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while reduction reactions can produce corresponding alcohols or amines .

Scientific Research Applications

4-(2,2-Dibromoacetyl)benzonitrile is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-(2,2-Dibromoacetyl)benzonitrile involves its interaction with various molecular targets. The bromine atoms in the compound make it highly reactive, allowing it to participate in electrophilic aromatic substitution reactions. These reactions often involve the formation of a carbocation intermediate, which then reacts with nucleophiles to form the final product .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromoacetyl)benzonitrile: Similar in structure but with only one bromine atom.

    4-(2,2-Dichloroacetyl)benzonitrile: Contains chlorine atoms instead of bromine.

    4-(2,2-Difluoroacetyl)benzonitrile: Contains fluorine atoms instead of bromine

Uniqueness

4-(2,2-Dibromoacetyl)benzonitrile is unique due to the presence of two bromine atoms, which significantly enhances its reactivity compared to its mono-brominated or halogen-substituted counterparts. This increased reactivity makes it a valuable compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C9H5Br2NO

Molecular Weight

302.95 g/mol

IUPAC Name

4-(2,2-dibromoacetyl)benzonitrile

InChI

InChI=1S/C9H5Br2NO/c10-9(11)8(13)7-3-1-6(5-12)2-4-7/h1-4,9H

InChI Key

FAAUFCFIFBFMRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C(Br)Br

Origin of Product

United States

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